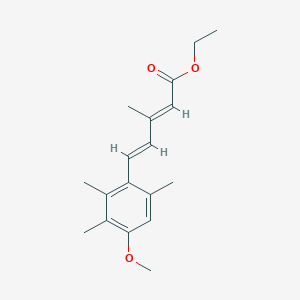

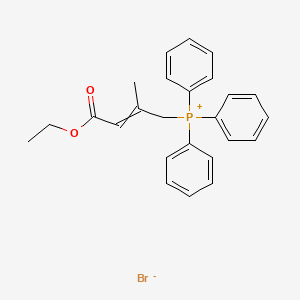

(4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study of organophosphorus compounds, including those involving triphenylphosphonium groups, has been a subject of interest due to their wide application in organic synthesis, catalysis, and materials science. Phosphonium salts are known for their role in the Wittig reaction, a popular method for the synthesis of alkenes.

Synthesis Analysis

Triphenylphosphonium salts can be synthesized through various methods, including the reaction of triphenylphosphine with alkyl halides or via the alkylation of phosphines. A related synthesis involves the reaction of ethyl 3-methoxy-4-(triphenylphosphoranylidene)but-2-enoate with methyl 3-perfluoroalkyl-2-propiolates, leading to methyl 4-carboethoxy-3-perfluoroalkyl-5-methoxy-6-(triphenylphosphoranylidene)hexa-2,4-dienoate products in excellent yields (Cao, W., Shi, Zhijian, Fan, Chun, & Ding, W., 2002).

Scientific Research Applications

Synthesis and Chemical Reactions

Convenient Synthesis of Complex Organic Compounds : The compound, derived from bromide, has been used in reactions with methyl 3-perfluoroalkyl-2-propiolates at room temperature. This process leads to the production of methyl 4-carboethoxy-3-perfluoroalkyl-5-methoxy-6-(triphenylphosphoranylidene)hexa-2,4-dienoate, which can be further hydrolyzed to produce related compounds. These reactions are significant for the synthesis of complex organic molecules (Cao, Shi, Fan, & Ding, 2002).

Synthesis of Fluorophores : A related fluorophore, 1-(ethoxy-carbonyl-methyl)-4-[2-(5-methoxy)thiazolyl]pyridinium bromide, demonstrates unique photophysical properties. This compound shows ionization into free ions in solvents with a larger dielectric constant, leading to characteristic absorption bands. This property is crucial for developing new fluorophores for various applications (Li, Xu, Sun, Bai, Zhang, Fang, & Yan, 2009).

Creation of Ethoxyhalogeno-complexes : Reactions with metal penta-chlorides and bromides in anhydrous ethanol yield ethoxyhalogeno-complexes. These reactions are significant in the field of inorganic chemistry, particularly for the synthesis of novel complexes involving elements like protactinium, niobium, and tantalum (Brown & Rickard, 1971).

Synthesis of Novel Ionic Liquids : Analogues of glycine-betaine ionic liquids (AGB-ILs) have been synthesized using this compound. These ILs are characterized for their thermal properties and low toxicity, indicating potential applications in environmentally friendly technologies (Pereira, Pedro, Gomes, Sintra, Ventura, Coutinho, Freire, & Mohamadou, 2019).

Pharmaceutical Research : In pharmaceutical chemistry, derivatives of the compound have been explored for their potential anti-inflammatory, analgesic, and antimicrobial activities. This indicates its potential utility in drug discovery and medicinal chemistry (Pulina, Zalesov, Bystritskaya, Rubtsov, & Kutkovaya, 2009).

properties

IUPAC Name |

(4-ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O2P.BrH/c1-3-27-25(26)19-21(2)20-28(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-19H,3,20H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCUHHGAWIKMBX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26BrO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)

![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)